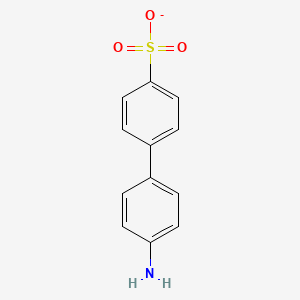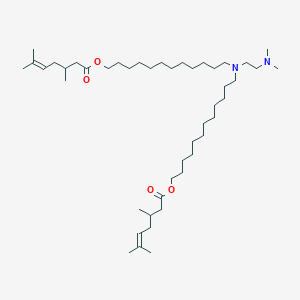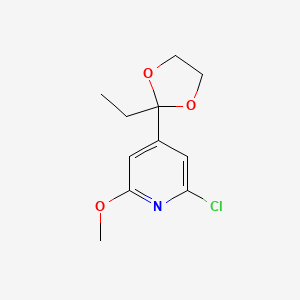
2-Chloro-4-(2-ethyl-1,3-dioxolan-2-yl)-6-methoxypyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-(2-ethyl-1,3-dioxolan-2-yl)-6-methoxypyridine is a chemical compound that features a pyridine ring substituted with chloro, methoxy, and dioxolane groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(2-ethyl-1,3-dioxolan-2-yl)-6-methoxypyridine typically involves the reaction of 2-chloro-4-hydroxy-6-methoxypyridine with 2-ethyl-1,3-dioxolane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction parameters such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
2-Chloro-4-(2-ethyl-1,3-dioxolan-2-yl)-6-methoxypyridine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The chloro group can be reduced to a hydrogen atom, forming 2-hydroxy-4-(2-ethyl-1,3-dioxolan-2-yl)-6-methoxypyridine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of 2-hydroxy-4-(2-ethyl-1,3-dioxolan-2-yl)-6-methoxypyridine.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
科学的研究の応用
2-Chloro-4-(2-ethyl-1,3-dioxolan-2-yl)-6-methoxypyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Chloro-4-(2-ethyl-1,3-dioxolan-2-yl)-6-methoxypyridine involves its interaction with specific molecular targets. The chloro and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, while the dioxolane ring can enhance the compound’s stability and solubility. These interactions can affect various biological pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- 2-Chloro-4-(2-methyl-1,3-dioxolan-2-yl)-6-methoxypyridine
- 2-Chloro-4-(2-ethyl-1,3-dioxolan-2-yl)-6-ethoxypyridine
- 2-Chloro-4-(2-ethyl-1,3-dioxolan-2-yl)-5-methoxypyridine
Uniqueness
2-Chloro-4-(2-ethyl-1,3-dioxolan-2-yl)-6-methoxypyridine is unique due to the specific combination of substituents on the pyridine ring. The presence of the dioxolane ring enhances its stability and solubility, making it a valuable compound for various applications.
特性
分子式 |
C11H14ClNO3 |
|---|---|
分子量 |
243.68 g/mol |
IUPAC名 |
2-chloro-4-(2-ethyl-1,3-dioxolan-2-yl)-6-methoxypyridine |
InChI |
InChI=1S/C11H14ClNO3/c1-3-11(15-4-5-16-11)8-6-9(12)13-10(7-8)14-2/h6-7H,3-5H2,1-2H3 |
InChIキー |
LBSOLHHYSZTSSJ-UHFFFAOYSA-N |
正規SMILES |
CCC1(OCCO1)C2=CC(=NC(=C2)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(3-Methoxyphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281749.png)
![N-[(4-propoxyphenyl)carbamothioyl]benzamide](/img/structure/B15281753.png)
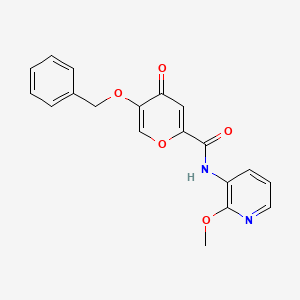
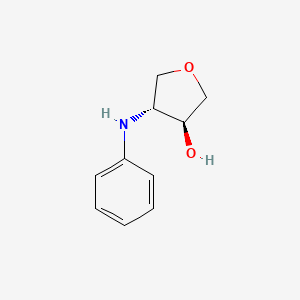
![3-[(Ethylsulfanyl)methyl]-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281764.png)
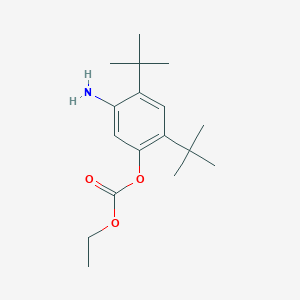
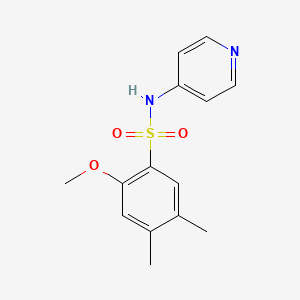
![6-(2,2-Diphenylethyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281785.png)
![2-{[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]amino}benzamide](/img/structure/B15281793.png)
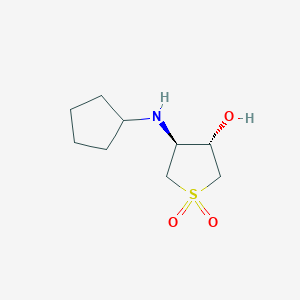

![(3S,4R)-4-[(3-chloro-4-methylphenyl)amino]oxolan-3-ol](/img/structure/B15281823.png)
